molecular formula C76H74N16O5S8 B14018175 N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate

Cat. No.: B14018175
M. Wt: 1548.0 g/mol
InChI Key: XKOXVOXECQNISG-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-methyl-1,3-thiazole, and 6-phenylpyridazine. The synthesis could involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling of the thiazole derivative with cyclopropylamine.
  • Introduction of the pyridazine moiety through nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Final steps might involve purification and crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Scale-up of reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound might be explored for its potential to treat various diseases. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with receptors: Modulating the activity of receptors on cell surfaces.

    Pathway modulation: Affecting signaling pathways within cells to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole, pyridazine, or sulfanylacetamide derivatives. Examples could be:

  • N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide.
  • N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide.

Uniqueness

The uniqueness of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C76H74N16O5S8

Molecular Weight

1548.0 g/mol

IUPAC Name

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate

InChI

InChI=1S/4C19H18N4OS2.H2O/c4*1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h4*2-6,9-11,15H,7-8,12H2,1H3;1H2

InChI Key

XKOXVOXECQNISG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.O

Origin of Product

United States

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